N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a benzyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety
Mechanism of Action
Mode of Action
It is suggested that the compound may undergo a free radical reaction . In the initiating step, a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
It is known that the compound is involved in free radical reactions , which can affect various biochemical pathways in the body.
Result of Action
Similar compounds have been studied for their anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The process generally includes the following steps:
Formation of the Phenoxyacetamide Backbone: This involves the reaction of phenol derivatives with chloroacetic acid or its derivatives under basic conditions to form phenoxyacetic acid derivatives.
Introduction of the Sulfamoyl Group: The phenoxyacetic acid derivatives are then reacted with sulfonyl chlorides in the presence of a base to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-phenoxyacetamide
- N-(2-benzoyl-phenyl)-2-phenoxy-acetamide
- N-benzyl-2-(4-ethyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
Uniqueness
N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylethylsulfamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other phenoxyacetamide derivatives and makes it a compound of interest for further research and development .
Properties
IUPAC Name |
N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18(20-10-6-3-7-11-20)25-30(27,28)22-14-12-21(13-15-22)29-17-23(26)24-16-19-8-4-2-5-9-19/h2-15,18,25H,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWUOENSVYITSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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